molecular formula C9H7Cl2FO2 B1458681 Ethyl 3,4-dichloro-2-fluorobenzoate CAS No. 1806298-91-8

Ethyl 3,4-dichloro-2-fluorobenzoate

Cat. No.: B1458681
CAS No.: 1806298-91-8
M. Wt: 237.05 g/mol
InChI Key: WVUVTJYAJGKFBR-UHFFFAOYSA-N
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Description

Ethyl 3,4-dichloro-2-fluorobenzoate is an organic compound with the molecular formula C9H7Cl2FO2 and a molecular weight of 237.06 g/mol . It is a benzoic acid derivative, specifically an ethyl ester, with two chlorine atoms and one fluorine atom substituted on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

ethyl 3,4-dichloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUVTJYAJGKFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl 3,4-dichloro-2-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3,4-dichloro-2-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 3,4-dichloro-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents such as sodium methoxide.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common reagents and conditions used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions include 3,4-dichloro-2-fluorobenzoic acid and 3,4-dichloro-2-fluorobenzyl alcohol .

Scientific Research Applications

Ethyl 3,4-dichloro-2-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 3,4-dichloro-2-fluorobenzoate exerts its effects depends on the specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The molecular targets and pathways involved in these processes include the active sites of enzymes and the reactive centers of chemical reagents .

Comparison with Similar Compounds

Ethyl 3,4-dichloro-2-fluorobenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for a wide range of applications.

Biological Activity

Ethyl 3,4-dichloro-2-fluorobenzoate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound belongs to the class of substituted benzoates, characterized by its unique halogen substitution pattern. Understanding its biological activity is crucial for potential applications in drug development and biochemical research.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring with two chlorine atoms and one fluorine atom attached to the 3 and 4 positions, respectively, alongside an ethyl ester group. This configuration enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. The presence of halogen atoms increases its binding affinity to these enzymes, potentially acting as an inhibitor or modulator.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation against drug-resistant bacterial strains .

The mechanism of action of this compound likely involves the following processes:

  • Binding to Enzymes : The compound may bind to the active sites of enzymes, preventing substrate binding and catalytic activity. This inhibition can alter metabolic pathways and affect cellular functions.
  • Interaction with Membrane Proteins : It may also interact with membrane proteins, influencing transport mechanisms and potentially leading to increased accumulation of certain substrates within cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition observed in enzyme assays,
Antimicrobial ActivityPotential against drug-resistant bacteria ,
ToxicityMild toxicity in human cell lines

Case Studies

  • Enzyme Interaction Studies : In a study examining the interaction of this compound with various enzymes, results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations. This suggests potential applications in developing enzyme inhibitors for therapeutic use.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of this compound revealed that it significantly reduced the viability of drug-resistant E. coli strains. The study highlighted its potential as an efflux pump inhibitor (EPI), which could enhance the efficacy of existing antibiotics against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,4-dichloro-2-fluorobenzoate
Reactant of Route 2
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Ethyl 3,4-dichloro-2-fluorobenzoate

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